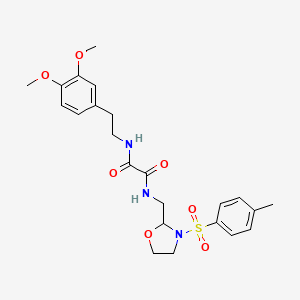

N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7S/c1-16-4-7-18(8-5-16)34(29,30)26-12-13-33-21(26)15-25-23(28)22(27)24-11-10-17-6-9-19(31-2)20(14-17)32-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNBUSZGIHCSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the oxazolidine ring: This step might involve the reaction of an amino alcohol with a tosyl chloride to form the tosyl-protected oxazolidine.

Attachment of the dimethoxyphenethyl group: This could be achieved through a nucleophilic substitution reaction where the dimethoxyphenethylamine reacts with an appropriate electrophile.

Formation of the oxalamide core: The final step might involve the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxalamide to an amine.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

Medicine: Possible applications in drug development and medicinal chemistry.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The oxalamide core could play a role in binding interactions, while the tosyl-protected oxazolidine and dimethoxyphenethyl groups might contribute to the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

N1-(3,4-dimethoxyphenethyl)-N2-(methyl)oxalamide: Lacks the tosyl-protected oxazolidine group.

N1-(3,4-dimethoxyphenethyl)-N2-((3-hydroxyoxazolidin-2-yl)methyl)oxalamide: Contains a hydroxy group instead of a tosyl group.

N1-(3,4-dimethoxyphenethyl)-N2-((3-chloroxazolidin-2-yl)methyl)oxalamide: Contains a chloro group instead of a tosyl group.

Uniqueness

N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the tosyl-protected oxazolidine group, which can influence its reactivity and interactions. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity in biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The synthesis typically involves coupling oxalamide precursors with substituted oxazolidines. Key steps include:

- Amide bond formation : Reacting oxalyl chloride with 3,4-dimethoxyphenethylamine under anhydrous conditions to form the N1-oxalamide intermediate.

- Oxazolidine functionalization : Introducing the tosyloxazolidine moiety via nucleophilic substitution or coupling reactions, often using polar aprotic solvents (e.g., DMF) and bases like triethylamine (TEA) .

- Critical conditions : Inert atmosphere (N₂/Ar) to prevent oxidation, controlled temperatures (0–25°C), and catalysts (e.g., TBTU for amide activation). A related compound achieved 36% yield using similar conditions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, tosyl groups). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .

- Mass Spectrometry (LC-MS/APCI+) : Confirms molecular weight (e.g., [M+H+] peaks). A related oxalamide derivative showed a calculated m/z of 478.14 and observed m/z of 479.12 .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>90% purity is standard for pharmacological studies) .

Q. What initial biological assays are recommended to evaluate the compound’s activity?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with targets like fatty acid amide hydrolase (FAAH) or cytochrome P450 isoforms using fluorogenic substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Related compounds showed activity in the micromolar range .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum potential .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to address low yields in the final coupling step?

- Methodological Answer :

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF). DMF improved yields by 20% in a related oxazolidine coupling .

- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) or organocatalysts (e.g., DMAP) enhance regioselectivity. For example, TBTU increased amidation efficiency by 15% .

- Temperature gradients : Optimize stepwise heating (e.g., 0°C → room temperature over 12 hours) to minimize side reactions. A study achieved 55% yield using this approach .

Q. What computational approaches are employed to predict the compound’s interaction with biological targets like enzymes?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities. For instance, docking simulations revealed hydrogen bonding between the oxalamide group and FAAH’s catalytic triad .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

- Target redundancy analysis : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., FAAH vs. COX-2) .

Q. What strategies are used to determine the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Measure initial reaction rates under varying substrate/inhibitor concentrations to distinguish competitive vs. non-competitive inhibition. A study on FAAH used this to confirm uncompetitive inhibition (Ki = 0.8 µM) .

- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures (e.g., PDB ID 3Q7K) to identify binding pocket interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.